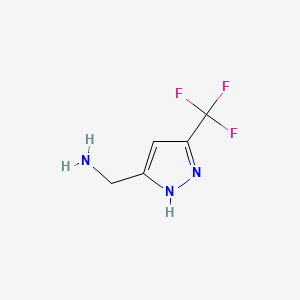

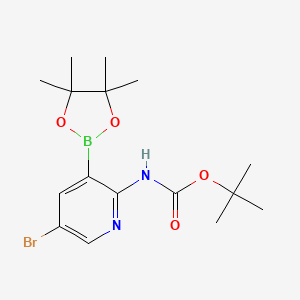

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

描述

Trifluoromethylpyridines are a class of organic compounds that contain a pyridine ring and a trifluoromethyl group (-CF3). They are used in various fields, including agrochemical and pharmaceutical industries . The trifluoromethyl group is often added to organic compounds to improve their stability, lipophilicity, and bioavailability .

Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines typically includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines can vary widely depending on the specific compound and the conditions of the reaction. In general, these compounds can participate in various types of organic reactions due to the presence of the pyridine ring and the trifluoromethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines can be influenced by the presence of the trifluoromethyl group and the pyridine ring. These compounds often have high stability and lipophilicity, which can affect their solubility, boiling point, melting point, and other properties .科学研究应用

Application in Antibacterial Activity

Scientific Field

Summary of the Application

The compound is used in the design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which have shown potency as antimicrobial agents .

Methods of Application

The compound is synthesized and then tested for its ability to inhibit the growth of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Results or Outcomes

Several of these novel compounds were found to be effective growth inhibitors and were more effective than the control antibiotic vancomycin. They also showed low toxicity to cultured human embryonic kidney cells with a selectivity factor of >20 .

Application in Organic Synthesis

Scientific Field

Summary of the Application

The compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable but previously unknown transformation .

Methods of Application

The compound is used in a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Results or Outcomes

The protocol allows for formal anti-Markovnikov alkene hydromethylation .

Application in Antifungal Activity

Summary of the Application

The compound is used in the design and synthesis of phenylethanol derivatives containing a trifluoromethyl pyrazole pharmacophore, which have shown high antifungal activity .

Methods of Application

The compound is synthesized and then tested for its antifungal activity .

Results or Outcomes

The structures of the target compounds were confirmed using the 1H NMR, 13C NMR, and HRMS .

安全和危害

The safety and hazards associated with trifluoromethylpyridines can depend on the specific compound. Some of these compounds may be harmful if inhaled, ingested, or if they come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information.

未来方向

Trifluoromethylpyridines have been used in the development of various agrochemicals and pharmaceuticals, and it is expected that many novel applications of these compounds will be discovered in the future . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety make these compounds valuable tools in the discovery of new drugs .

属性

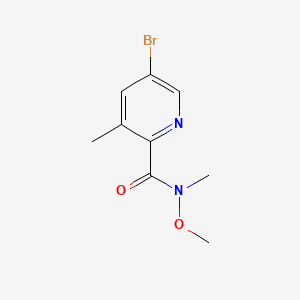

IUPAC Name |

[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYMWMOKKONGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B577814.png)